molecular formula C10H10F3NO2 B3150389 Ethyl 4-amino-3-(trifluoromethyl)benzoate CAS No. 688020-69-1

Ethyl 4-amino-3-(trifluoromethyl)benzoate

Cat. No. B3150389
CAS RN: 688020-69-1
M. Wt: 233.19 g/mol
InChI Key: VWPNIUJAKBOMJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-amino-3-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C10H10F3NO2 . It has a molecular weight of 233.18700 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoate group (a benzene ring attached to a carboxylate group) which is substituted with an ethyl group, an amino group, and a trifluoromethyl group .

Scientific Research Applications

Electro-Optical Applications

Ethyl 4-amino benzoate has been identified as a potential candidate for electro-optical applications . A study reported the growth of a bulk size ethyl 4-amino benzoate crystal using a single zone transparent resistive furnace . The crystal was found to possess good transmittance over the visible spectrum, making it suitable for electro-optical applications .

Non-Linear Optical Applications

The same study also suggested that with a reduction in defects, ethyl 4-amino benzoate could be a potential candidate for non-linear optical applications . The crystal was found to have fair thermal stability, although its mechanical strength was low .

Pharmaceutical Applications

The trifluoromethyl (-CF3) group in Ethyl 4-amino-3-(trifluoromethyl)benzoate has been found in several FDA-approved drugs . The -CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition .

Synthesis of Other Compounds

this compound can be used as a starting material in the synthesis of other compounds. For example, Elexacaftor, an FDA-approved drug, can be synthesized from a compound that is structurally similar to this compound .

Material Science

The unique properties of this compound, such as its thermal stability and optical transmittance, make it a potential candidate for various applications in material science .

Laser Technology

The laser damage threshold value of this compound was calculated using a Nd:YAG laser . This suggests potential applications in laser technology.

Safety and Hazards

While specific safety and hazard information for Ethyl 4-amino-3-(trifluoromethyl)benzoate is not available, it’s generally recommended to avoid all personal contact, including inhalation, and to use in a well-ventilated area .

properties

IUPAC Name

ethyl 4-amino-3-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-2-16-9(15)6-3-4-8(14)7(5-6)10(11,12)13/h3-5H,2,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPNIUJAKBOMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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